molecular formula C5H12NO4PS B564616 Omethoate-d3 CAS No. 1189510-77-7

Omethoate-d3

Cat. No.: B564616
CAS No.: 1189510-77-7
M. Wt: 216.206
InChI Key: PZXOQEXFMJCDPG-FIBGUPNXSA-N
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Preparation Methods

Omethoate-d3 is typically synthesized using deuterium gas or through a deuteration reaction. The deuteration reaction involves reacting methyl carbamate with sodium deuteride under suitable reaction conditions . This process replaces the hydrogen atoms in the compound with deuterium, resulting in the formation of this compound.

Chemical Reactions Analysis

Omethoate-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Omethoate-d3 is similar to other organophosphorus insecticides such as dimethoate and malathion. it is unique due to its deuterium labeling, which makes it particularly useful in research applications where isotopic labeling is required . Other similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, which allows for more precise analytical and research applications.

Biological Activity

Omethoate-d3 is a deuterated analog of omethoate, an organophosphorus pesticide widely used in agriculture. Its primary biological activity stems from its role as an acetylcholinesterase (AChE) inhibitor , which leads to neurotoxic effects in both target pests and non-target organisms, including humans. This article delves into the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

This compound inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. The inhibition results in the accumulation of acetylcholine, causing prolonged stimulation of cholinergic receptors, leading to:

  • Neurotoxicity : Excessive acetylcholine can cause symptoms such as muscle spasms, paralysis, and ultimately death in pests.
  • Potential Human Health Risks : Similar mechanisms can lead to adverse effects in humans, including respiratory distress and neurological symptoms.

Comparative Analysis with Other Organophosphates

To better understand this compound's unique properties, a comparison with other organophosphate compounds is presented below:

CompoundChemical FormulaUnique Features
OmethoateC5H12NO4PSParent compound; effective against various pests
DimethoateC5H12NO3PSMetabolite of omethoate; similar mode of action
MalathionC10H19O6PS2Broader spectrum insecticide; less toxic metabolites
ChlorpyrifosC10H11Cl2NO3PSPersistent organic pollutant; banned in many regions
This compoundCHDNOPSDeuterated form allows for precise tracking

The isotopic labeling in this compound enables researchers to trace its behavior in biological systems more accurately than its non-deuterated counterparts.

Case Study: Toxicity Assessment

A study assessed the short-term toxicity of omethoate on various animal models. Key findings included:

  • Inhibition of ChE Activity : Studies indicated significant inhibition of plasma and red blood cell (RBC) AChE activity at doses as low as 2.3 mg/m³.
  • Clinical Signs : Symptoms such as muscle spasms were observed at higher doses (20 mg/kg bw/d) in dermal studies conducted on rabbits .

Long-Term Exposure Studies

Long-term studies have demonstrated chronic effects associated with repeated exposure to this compound:

  • Subchronic Studies : Rats exposed to varying concentrations showed a clear dose-response relationship regarding AChE inhibition. The no-observed-effect level (NOEL) was determined to be 0.96 mg/m³ based on AChE activity measurements .
  • Carcinogenicity Studies : In a two-year study involving dietary administration of omethoate, increased mortality was noted at higher doses without significant clinical signs or treatment-related effects on hematology tests .

Environmental Impact and Metabolism

Research has indicated that this compound undergoes metabolic transformations that can alter its biological activity. Key points include:

  • Metabolic Pathways : Studies have shown that omethoate can be metabolized into dimethoate and other metabolites through cytochrome P450 enzymes, affecting its toxicity profile .
  • Environmental Persistence : The deuterated form may exhibit different degradation rates compared to non-deuterated forms, impacting its environmental persistence and bioaccumulation potential.

Properties

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOQEXFMJCDPG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676083
Record name O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189510-77-7
Record name O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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